4-Methoxy-1-naphthoic acid
Overview
Description
4-Methoxy-1-naphthoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation and Synthesis
4-Methoxy-1-naphthoic acid is involved in various oxidative reactions and synthetic processes. For instance, its anodic oxidation in the presence of nucleophiles leads to the production of corresponding products and dimers, revealing insights into oxidation mechanisms and cycloaddition reactions (El‐Seedi, Yamamura, & Nishiyama, 2002). Additionally, the compound has been synthesized as a pharmaceutical intermediate through a sequence of reactions, showcasing its potential in drug development (Yu Ma, 2000).
Chemical Properties and Reactions
Studies on this compound have also focused on its chemical properties and reactions. For example, research on its dissociation in non-aqueous media helps understand its behavior in various solvents and its comparison with other naphthoic acids (Pařík, Wolfová, & Ludwig, 2000). Similarly, its role in the synthesis of novel compounds with potential anti-inflammatory and analgesic properties has been investigated, highlighting its utility in medicinal chemistry (Narayana et al., 2005).
Biological and Photophysical Applications
In the biological domain, derivatives of naphthoic acid, including this compound, have been studied for their interaction with aryl hydrocarbon receptors and anti-inflammatory activities, indicating their potential in gut health research (Cheng et al., 2017). Additionally, the conformational and photophysical properties of naphthoic acid derivatives have been explored for their potential in sensing and optical applications (Monti et al., 2011).
Other Applications
Other studies have explored its use in the synthesis of various compounds, including dopaminergic agents (Öztaşkın, Göksu, & SeÇen, 2011), and in the development of compounds with anticancer properties (Thi et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that naphthoic acids have been associated with various biological activities, including antibacterial and antitumor effects .
Mode of Action
Naphthoic acids have been shown to undergo regiospecific o-methylation catalyzed by certain enzymes, such as the o-methyltransferase ncsb1 . This process could potentially alter the activity of the compound and its interaction with its targets.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Properties
IUPAC Name |
4-methoxynaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQHSQDGYYDRMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354169 | |
Record name | 4-methoxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13041-62-8 | |
Record name | 4-Methoxy-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13041-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxynaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 4-Methoxy-1-naphthoic acid during reductive alkylation with lithium in ammonia?
A1: Research by Mander et al. [] indicates that this compound undergoes complete loss of the methoxy group (OMe) when subjected to reductive alkylation using lithium in ammonia. This contrasts with the behavior of 2-methoxy-1-naphthoic acid, which retains its methoxy group under similar conditions. The study suggests that the methoxide ion released during the demethylation of this compound might contribute to the formation of a significant proportion of the dialkylated product. This dialkylated product is not commonly observed in the reductive alkylation of 1-naphthoic acid itself.
Q2: How does the behavior of this compound during reductive alkylation differ from that of 2-Methoxy-1-naphthoic acid?
A2: While both compounds are derivatives of naphthoic acid, they exhibit different reactivity under reductive alkylation conditions []. this compound undergoes complete demethylation, losing its methoxy group, whereas 2-Methoxy-1-naphthoic acid largely retains its methoxy group. This difference highlights the influence of substituent position on the reactivity of naphthalene derivatives. The study suggests that this difference might be due to the differing electronic effects of the methoxy substituent at different positions on the naphthalene ring.
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